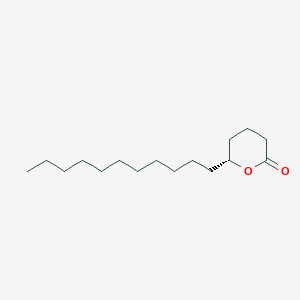

(R)-5-Hexadecanolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-undecyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16(17)18-15/h15H,2-14H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJKQSSFLIFELJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59812-96-3 | |

| Record name | delta-Palmitolactone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059812963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.-PALMITOLACTONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLX2RFQ9UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Lipase Catalyzed Intramolecular Esterification Lactonization :this Pathway Involves the Cyclization of a Precursor Such As 5 Hydroxyhexadecanoic Acid. Lipases Ec 3.1.1.3 , Which Are Hydrolases, Can Function in Reverse in Non Aqueous Environments to Catalyze Ester Formation. in This Case, the Enzyme Facilitates an Intramolecular Reaction Where the Hydroxyl Group at the C 5 Position Attacks the Carboxyl Group, Releasing a Water Molecule to Form the Cyclic Ester Lactone .

The key feature of this mechanism is its potential for high enantioselectivity. Specific lipases preferentially bind and catalyze the cyclization of one enantiomer of the hydroxy acid precursor, leading to the production of an optically pure lactone. For example, lipases from Pseudomonas species have been used to synthesize (R)-5-Hexadecanolide from a racemic mixture of the corresponding hydroxyester, demonstrating moderate to high stereoselectivity.

Baeyer Villiger Monooxygenase Bvmo Catalysis:this is a Powerful Alternative Pathway, Particularly in Microorganisms. Baeyer Villiger Monooxygenases Ec 1.14.13.x Are Flavin Dependent Enzymes That Catalyze the Insertion of an Oxygen Atom Adjacent to a Carbonyl Group.mdpi.comin This Mechanism, a Cyclic Ketone Precursor, Such As 2 Undecylcyclopentanone, is Oxidized to Form the Corresponding Lactone.rsc.org

Genetic Basis of this compound Biosynthesis in Producing Organisms

The biosynthesis of this compound is underpinned by a specific set of genes that encode the necessary enzymes. While the complete gene cluster for this compound in Vespa orientalis has not been fully elucidated, knowledge from other pheromone-producing insects and lactone-producing microbes allows for a well-founded projection of the genetic architecture. researchgate.netfrontiersin.org

In insects, the genes responsible for pheromone production are typically expressed in specialized tissues, such as the pheromone gland. nih.gov Transcriptome analysis of these glands is a common strategy to identify candidate genes. researchgate.netfrontiersin.org The key gene families expected to be involved include:

Fatty Acid Synthase (FAS) Genes: These genes encode the core machinery for building the C16 carbon skeleton.

Acyl-CoA Oxidase (POX) Genes: These genes are crucial for the β-oxidation pathway used in chain-shortening. Specific POX genes may be involved in the controlled, incomplete degradation of longer fatty acids to yield the C16 intermediate. oup.com

Cytochrome P450 (CYP) Genes: This vast superfamily of genes encodes enzymes responsible for a wide range of oxidative reactions, including the specific hydroxylation of the fatty acid chain at the C-5 position.

Fatty Acyl-CoA Reductase (FAR) and Alcohol Dehydrogenase/Oxidase Genes: These genes are involved in modifying the terminal carboxyl group of the fatty acid, which can be a prerequisite for subsequent reactions. frontiersin.orgnih.gov

In microorganisms that produce lactones via the Baeyer-Villiger oxidation pathway, the relevant genes are often found clustered together in the genome, forming a biosynthetic gene cluster (BGC). asm.orgpreprints.orgfrontiersin.org A typical BGC for lactone production would include:

A Baeyer-Villiger Monooxygenase (BVMO) Gene: This is the key gene encoding the enzyme that catalyzes the lactonization step.

Genes for Precursor Synthesis: Genes encoding enzymes (e.g., cyclases, dehydrogenases) that synthesize the cyclic ketone substrate for the BVMO.

Regulatory Genes: Genes encoding transcription factors that control the expression of the entire cluster.

Transporter Genes: Genes encoding proteins that may be involved in exporting the final product.

Regulatory Mechanisms of this compound Production

The production of pheromones and other secondary metabolites is tightly regulated to ensure they are synthesized at the correct time, in the correct location, and in the appropriate quantity. The regulation occurs at multiple levels, from transcriptional control of biosynthetic genes to hormonal signaling that coordinates production with developmental or environmental cues.

Hormonal Regulation in Insects: In many insect species, pheromone biosynthesis is under strict hormonal control. nih.gov Two key hormones are:

Juvenile Hormone (JH): This hormone is a primary regulator of reproductive maturation and has been shown to induce pheromone production in several insect orders, including Coleoptera and Blattodea. nih.gov JH can act at the transcriptional level, increasing the mRNA abundance of key biosynthetic enzymes. nih.gov

Pheromone Biosynthesis Activating Neuropeptide (PBAN): This neurohormone is particularly well-studied in moths. nih.gov Released from the subesophageal ganglion, PBAN binds to a G-protein coupled receptor on the surface of pheromone gland cells, initiating a signal transduction cascade that activates the final steps of biosynthesis, often by controlling the activity of reductases or other terminal enzymes. nih.gov While its specific role in Hymenoptera like Vespa orientalis is less defined, neuropeptide control is a common theme in insect physiology.

Transcriptional Regulation: The expression of fatty acid metabolism and secondary metabolite genes is controlled by transcription factors. In animals, factors like Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of lipogenesis. researchgate.net In microorganisms, pathway-specific transcription factors, often encoded within the BGC, control the expression of the biosynthetic genes in response to specific signals. nih.gov

Quorum Sensing in Microorganisms: In bacteria, the production of many secondary metabolites, including lactones, is regulated by a cell-density-dependent mechanism called quorum sensing (QS). oup.commdpi.com In many Gram-negative bacteria, the signaling molecules are themselves N-acyl-homoserine lactones (AHLs). nih.gov A basal level of AHL synthase (a LuxI homolog) produces AHLs, which diffuse out of the cell. As the bacterial population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs bind to an intracellular transcriptional regulator (a LuxR homolog), which then activates the expression of target genes, including those in biosynthetic gene clusters and often the AHL synthase itself in a positive feedback loop. nih.gov This ensures that the production of specific compounds is coordinated across the entire population.

Biosynthesis and Biogenetic Pathways of R 5 Hexadecanolide

Elucidation of Precursor Molecules in Biological Systems

The biogenetic pathways leading to (R)-5-Hexadecanolide originate from primary fatty acid metabolism. researchgate.net Insects, like other animals, utilize a pool of fatty acids derived either from de novo synthesis or from their diet. nih.gov The carbon skeleton of this compound is a 16-carbon chain, strongly suggesting that palmitic acid (C16:0) or oleic acid (C18:1) are the primary precursor molecules.

The general pathway for fatty acid-derived insect pheromones involves several key stages:

De Novo Fatty Acid Synthesis: The foundational pathway begins with acetyl-CoA, which is converted to malonyl-CoA. A multi-enzyme complex, fatty acid synthase (FAS), then catalyzes the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain, typically producing palmitoyl-CoA (a C16 fatty acid). frontiersin.orgnih.gov

Chain Modification: The initial fatty acid product can undergo modifications, including elongation to produce longer chains or desaturation to introduce double bonds. For saturated lactones like 5-hexadecanolide, these desaturation steps are not required for the final structure.

Chain-Shortening via β-Oxidation: In cases where a dietary fatty acid (like oleic acid, C18) is the precursor, a controlled chain-shortening mechanism is necessary to achieve the required 16-carbon length. This is accomplished through a limited number of β-oxidation cycles. oup.comnih.gov This process sequentially removes two-carbon units from the fatty acyl-CoA molecule. oup.comnih.gov In the context of pheromone synthesis, this pathway is often terminated prematurely to yield an intermediate of a specific length. oup.comnih.gov

Isotopic labeling is a definitive technique used to trace the incorporation of precursors into final products. nih.govnih.gov While specific studies tracing the pathway to this compound in Vespa orientalis are not extensively detailed in the available literature, research on other insect lactone pheromones has confirmed fatty acids as the primary precursors through such methods. rsc.org For instance, studies on the scarab beetle Anomala cuprea used deuterated palmitic acid to elucidate the biosynthesis of its lactone pheromone. rsc.org This evidence supports the hypothesis that a C16 fatty acid, likely palmitic acid, is hydroxylated and then cyclized to form 5-hexadecanolide.

| Precursor Molecule | Chemical Formula | Origin Pathway | Plausible Role in Biosynthesis |

|---|---|---|---|

| Acetyl-CoA | C₂H₃O-SCoA | Carbohydrate & Lipid Metabolism | Primary building block for de novo fatty acid synthesis. frontiersin.org |

| Malonyl-CoA | C₃H₃O₃-SCoA | Carboxylation of Acetyl-CoA | Two-carbon donor unit in fatty acid chain elongation. researchgate.net |

| Palmitoyl-CoA | C₁₆H₃₁O-SCoA | De Novo Fatty Acid Synthesis | Direct C16 precursor to 5-hydroxyhexadecanoic acid. |

| 5-Hydroxyhexadecanoic Acid | C₁₆H₃₂O₃ | Hydroxylation of Palmitic Acid | The immediate acyclic precursor that undergoes intramolecular esterification (lactonization). |

| 2-Undecylcyclopentanone | C₁₆H₃₀O | Cyclization of a modified fatty acid | A potential ketone precursor for Baeyer-Villiger monooxygenase-catalyzed lactonization. |

Enzymatic Mechanisms and Catalysis in this compound Formation

The conversion of a linear hydroxy fatty acid or a cyclic ketone into a lactone is a critical step that requires specific enzymatic catalysis to ensure high yield and stereochemical purity. Two major enzymatic pathways are recognized for the formation of lactones like this compound in biological systems.

Biological Activities and Molecular Mechanisms of R 5 Hexadecanolide

Chemosensory Modulations and Pheromonal Responses

The perception of (R)-5-Hexadecanolide by insects initiates a cascade of physiological and behavioral events. This response is triggered when the molecule interacts with the insect's chemosensory system, primarily located on the antennae.

Receptor Binding Kinetics and Specificity for this compound

The initial step in the perception of this compound involves its binding to specialized proteins within the insect's olfactory system. In the southern house mosquito, Culex quinquefasciatus, a related compound, (5R,6S)-6-acetoxy-5-hexadecanolide (MOP), has been shown to bind to an odorant-binding protein known as CquiOBP1. escholarship.orgplos.orgpnas.org This binding is pH-dependent, occurring with high affinity at a neutral pH but showing no affinity at a lower, more acidic pH. plos.orgpnas.org This pH-dependent mechanism is thought to be crucial for the release of the pheromone at the surface of the olfactory receptor neurons. plos.org

The binding site for these lactone pheromones within the OBP is unique. Instead of being fully enclosed within the protein's central cavity, the long lipid tail of the molecule resides in a hydrophobic tunnel formed by helices of the protein, while the lactone head group is positioned in the central cavity. pnas.org Interestingly, studies with CquiOBP1 and the enantiomers of MOP revealed that the non-natural stereoisomer, (5S,6R)-MOP, exhibited a significantly higher binding affinity than the naturally produced (5R,6S)-MOP. plos.org

Signal Transduction Pathways Mediated by this compound

Once a semiochemical like this compound is bound by an odorant-binding protein (OBP), the complex transports the hydrophobic molecule across the aqueous sensillar lymph to the odorant receptors (ORs) on the neuron's membrane. huji.ac.ilresearchgate.net The binding of the ligand to the OR, which is part of a complex with a co-receptor (Orco), triggers the opening of an ion channel. nih.gov This influx of ions depolarizes the neuron, generating an electrical signal that is then transmitted to the brain for processing, ultimately leading to a behavioral response. huji.ac.il While the general pathway is understood, the specific downstream components of the signal transduction cascade activated by this compound are a subject of ongoing research. The process involves multiple steps, including production, transmission, reception, signal processing, behavioral response, and chemical catabolism, any of which could be a point of modulation. cnr.it

Electrophysiological and Behavioral Assays for this compound Activity

The biological activity of lactone pheromones has been confirmed using both electrophysiological and behavioral methods. Electroantennography (EAG) is a technique used to measure the electrical output of the entire antenna in response to an odorant. In Culex quinquefasciatus, female antennae show a clear electrophysiological sensitivity to the related pheromone, erythro-6-acetoxy-5-hexadecanolide. rothamsted.ac.uknih.gov

Behavioral assays, such as olfactometer tests, provide further evidence of the compound's function. In laboratory olfactometer bioassays, individual components of a pheromone blend, including (R)-15-hexadecanolide for the soybean stink bug Piezodorus hybneri, were shown to be attractive. wur.nl For the red flour beetle, Tribolium castaneum, its aggregation pheromone, which includes isomers of 4,8-dimethyldecanal, is attractive to both sexes. beilstein-journals.orgresearchgate.net

Interspecific Chemical Communication Roles of this compound

Semiochemicals like this compound can mediate interactions between different species, a phenomenon known as allelochemical communication. wur.nl In these interactions, the compound can act as a kairomone, where it benefits the receiving species but not the emitting species. For instance, some predators or parasitoids use the pheromones of their prey to locate them. scielo.br While specific examples involving this compound as a kairomone are not extensively detailed in the provided search results, the principle is a fundamental aspect of chemical ecology.

Intraspecific Chemical Communication Roles of this compound

The most well-documented role for this compound is in intraspecific communication, where it acts as a pheromone. wur.nl

Queen Pheromone: In the oriental hornet, Vespa orientalis, the (S)-enantiomer of 5-hexadecanolide is a key component of the queen pheromone. rsc.orgfao.org This pheromone is crucial for maintaining social order within the colony and stimulates workers to construct queen cells. rsc.org

Aggregation Pheromone: In the red flour beetle, Tribolium castaneum, a related compound, 4,8-dimethyldecanal, functions as an aggregation pheromone. beilstein-journals.orgsakura.ne.jpresearchgate.net Secreted by males, it attracts both males and females, likely to food sources or for mating purposes. researchgate.net

Attractant Pheromone: For the soybean stink bug, Piezodorus hybneri, males release a blend of compounds including (R)-15-hexadecanolide that acts as an attractant pheromone. wur.nl

| Species | Common Name | Role of this compound or Related Lactone |

| Vespa orientalis | Oriental Hornet | Queen Pheromone rsc.orgfao.org |

| Piezodorus hybneri | Soybean Stink Bug | Attractant Pheromone (as (R)-15-hexadecanolide) wur.nl |

Influence on Microbial Interactions and Community Structures

The gut microbiome of insects is increasingly recognized as playing a critical role in various physiological processes, including the synthesis of semiochemicals. nih.govresearchgate.net The composition of these microbial communities can be influenced by the host's diet and phylogeny. frontiersin.org Gut bacteria can produce a wide array of secondary metabolites that mediate complex interactions and help the host survive in competitive environments. frontiersin.org Research has shown that gut microbiota can be essential for host defense against pathogens by producing antimicrobial compounds. mdpi.com While direct evidence linking the gut microbiome to the production of this compound specifically was not found in the search results, it is plausible that such a relationship exists, similar to how gut bacteria in locusts are required to produce guaiacol, a component of their aggregation pheromone. mdpi.com This suggests that the microbial communities within an insect could be an unexploited resource for understanding and potentially manipulating pheromone production. nih.gov

Stereoisomeric Specificity in Biological Responses to Hexadecanolides

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in the biological activity of many organic compounds, including hexadecanolides. solubilityofthings.com The specific orientation of functional groups can dramatically influence how a molecule interacts with biological receptors, such as those found in insects. solubilityofthings.com This stereoisomeric specificity is particularly evident in the context of pheromonal communication, where even subtle changes in molecular geometry can lead to a complete loss of biological function. nih.gov

Research into the biological effects of different stereoisomers of hexadecanolide derivatives has revealed a high degree of selectivity. For instance, in the case of 6-acetoxy-5-hexadecanolide, a known mosquito oviposition attractant pheromone, only one of the four possible stereoisomers demonstrates significant biological activity. nih.govoup.com

Bioassays conducted on various mosquito species have consistently shown that the (-)-(5R,6S) isomer is the most effective in attracting gravid females for oviposition. nih.govresearchgate.netresearchgate.net The other stereoisomers, namely (+)-(5S,6R), (+)-(5R,6R), and (-)-(5S,6S), were found to be inactive. nih.govresearchgate.net This highlights the stringent structural requirements of the mosquito's olfactory receptors. The activity of the (-)-(5R,6S) isomer was also found to be dose-dependent and significantly increased when applied directly to the water surface. nih.govresearchgate.net

The specificity of the response is not only limited to the stereochemistry of the pheromone but also extends to the target species. While the (-)-(5R,6S)-6-acetoxy-5-hexadecanolide is a potent attractant for Culex quinquefasciatus and to a lesser extent Culex tarsalis, it does not attract other mosquito species such as Aedes aegypti or Anopheles quadrimaculatus, suggesting a genus-specific mechanism. nih.gov

In another example, the pheromone of the Oriental hornet, Vespa orientalis, which encourages worker bees to build queen cells, has been identified as (S)-5-Hexadecanolide. rsc.org Similarly, the male-released sex pheromone of the stink bug, Piezodorus hybneri, is a mixture that includes (R)-15-Hexadecanolide. tandfonline.com The specific R-configuration was determined by comparing the biological activity and gas chromatography retention times of synthetic (R)- and (S)-15-Hexadecanolides. tandfonline.com

The molecular basis for this stereospecific recognition is beginning to be understood through studies of odorant-binding proteins (OBPs) and odorant receptors (ORs) in insects. rsc.orgnih.gov For example, the crystal structure of the complex between (-)-(5R,6S)-6-acetoxy-5-hexadecanolide and the odorant-binding protein CquiOBP1 from Culex quinquefasciatus has been determined. rsc.org This revealed a unique binding mechanism involving a small central cavity for the lactone head group and a long hydrophobic channel for its tail, which is distinct from other known OBP-pheromone interactions. rsc.org Furthermore, studies on the odorant receptor AgOr48 from the malaria vector mosquito Anopheles gambiae have shown its enantioselective sensitivity to lactones, with different enantiomers of δ-decalactone exhibiting significantly different potencies. nih.gov

These findings underscore the critical importance of stereochemistry in the biological activity of hexadecanolides and their derivatives, particularly in the intricate world of insect chemical communication. The precise three-dimensional structure of these molecules is essential for their interaction with specific protein receptors, dictating the ultimate biological response.

Ecological Roles and Environmental Dynamics of R 5 Hexadecanolide

Distribution and Occurrence in Natural Habitats and Ecosystems

(R)-5-Hexadecanolide belongs to the δ-lactone class of organic compounds, which are structural motifs found in various natural products, including insect pheromones and flavor components in fruits. thieme-connect.com While the synthesis of this compound has been documented, its specific natural occurrence is less reported than its enantiomer, (S)-5-Hexadecanolide. thieme-connect.comtandfonline.com

The enantiomer, (S)-5-Hexadecanolide, has been identified as a naturally occurring pheromone in the oriental hornet, Vespa orientalis. fao.orgacs.orgsemanticscholar.org In this species, the compound is secreted from the mandibular glands and plays a crucial role in social signaling, specifically stimulating worker hornets to construct queen cells. semanticscholar.org The broader family of lactones is also present in some fruits, contributing to their flavor profiles. thieme-connect.com The precise distribution of the (R)-enantiomer across different ecosystems remains an area for further research, though its chemical structure suggests potential roles as a semiochemical in other organisms.

Table 1: Occurrence of 5-Hexadecanolide and Related Lactones in Nature

| Compound | Organism/Source | Role/Context |

|---|---|---|

| (S)-5-Hexadecanolide | Oriental Hornet (Vespa orientalis) | Pheromone stimulating queen cell construction. semanticscholar.org |

| (-)-(5R,6S)-6-Acetoxy-5-hexadecanolide | Culex spp. Mosquitoes | Oviposition attractant pheromone. scielo.brresearchgate.nettandfonline.com |

| Various δ-Lactones | Fruits (e.g., Peaches, Apricots) | Flavor components. thieme-connect.com |

Role in Host-Pest Interactions and Ecological Equilibrium (Research Perspective)

From a research perspective, lactones like this compound are significant as semiochemicals that mediate critical ecological interactions. thieme-connect.com While direct research on the role of the (R)-enantiomer in host-pest dynamics is limited, the well-documented functions of its stereoisomers provide a strong framework for understanding its potential.

The enantiomer (S)-5-Hexadecanolide acts as a social pheromone in the oriental hornet, influencing colony development and social structure. semanticscholar.org This function is vital for the hornet's success as a predator, which in turn helps maintain ecological balance by controlling other insect populations. karits.eu

A closely related and extensively studied compound, (-)-(5R,6S)-6-acetoxy-5-hexadecanolide, serves as an oviposition attractant pheromone for mosquitoes in the Culex genus, which are vectors for diseases like filariasis and West Nile virus. scielo.brrsc.orgcapes.gov.br This pheromone is released from egg rafts and attracts other gravid females to lay their eggs in the same location. scielo.brwur.nl This behavior concentrates mosquito larvae, which can influence population dynamics and the efficacy of control measures. wur.nl The species-specificity of such pheromones is critical for reproductive isolation and has been explored for use in "lure-and-kill" or monitoring strategies in integrated pest management programs. rsc.orgresearchgate.net These strategies leverage the pheromone's attractant properties to manage pest populations in an environmentally targeted manner. rsc.org

Table 2: Research Perspectives on Lactone Semiochemicals in Ecological Interactions

| Compound | Interacting Species | Ecological Role / Research Application |

|---|---|---|

| (S)-5-Hexadecanolide | Oriental Hornet (Vespa orientalis) | Social pheromone; regulates colony behavior (queen cell construction). semanticscholar.org |

| (-)-(5R,6S)-6-Acetoxy-5-hexadecanolide | Culex spp. Mosquitoes | Oviposition attractant; concentrates larval populations. scielo.brwur.nl Studied for vector monitoring and control. rsc.orgwur.nl |

| (R)-Japonilure | Japanese Beetle (Popillia japonica) | Sex pheromone; used in traps for pest monitoring. Its enantiomer is a behavioral antagonist for a related species. semanticscholar.orgresearchgate.net |

Interactions within Symbiotic and Commensal Relationships

There is no direct evidence in the available research detailing the role of this compound in symbiotic or commensal relationships. However, the chemical ecology of such interactions often involves complex signaling molecules. Many organisms, from insects to mammals, rely on their associated microbiota to produce or modify volatile compounds that mediate interactions. beilstein-journals.org

For example, the attraction of mosquitoes to a host is a tritrophic interaction involving the host, the mosquito, and the host's skin microbiota, which produces attractant volatile compounds. It is plausible that microbial symbionts could produce or modify lactones, influencing host selection or other behaviors. Microorganisms can form synergistic consortia where the exchange of metabolites enhances survival under environmental stress, sometimes by stimulating the formation of protective biofilms. nih.gov Furthermore, symbiotic microorganisms are known to play roles in insect defense against pathogens and in mediating host-plant choices. beilstein-journals.orgslu.se Given that lactones are involved in quorum sensing in bacteria, a process of cell-to-cell communication, it is conceivable that compounds like this compound could play a role in mediating microbial community structures or insect-microbe symbioses. rsc.org

Environmental Persistence, Transport, and Degradation Pathways

The environmental fate of this compound is dictated by its chemical structure as a macrocyclic lactone. As a semiochemical, it is primarily transported through the air to transmit signals between organisms. americanscientist.org The effective distance of this transport depends on its volatility and environmental conditions like temperature and wind.

Regarding persistence, macrocyclic lactones are generally considered to be readily biodegradable. unl.edu The primary degradation pathway for lactones in the environment is expected to begin with the hydrolysis of the cyclic ester group. unl.edu This initial step would open the ring structure, forming the corresponding hydroxy acid. Following this, the molecule would likely undergo further degradation through common metabolic pathways such as beta-oxidation.

The persistence of such pheromones in the environment is typically low. This is advantageous for a signaling molecule, as it prevents the accumulation of "old" signals that could interfere with current communication. usda.gov Factors such as pH and temperature can accelerate the degradation of some lactones, particularly through hydrolysis. frontiersin.org While some macrocyclic lactones used as veterinary parasiticides can be toxic to dung-inhabiting invertebrates and persist in manure, those used as volatile pheromones are generally less persistent in the broader environment. unl.edunih.gov

Table 3: Predicted Environmental Dynamics of this compound

| Property | Description | Supporting Principle |

|---|---|---|

| Primary Transport | Atmospheric dispersal as a volatile compound. | Function as an airborne semiochemical. americanscientist.org |

| Persistence | Low; not expected to persist long-term in the environment. | Semiochemicals require signal turnover; subject to degradation. usda.govfrontiersin.org |

| Degradation Pathway | Predicted to be readily biodegradable. unl.edu Likely initiated by hydrolysis of the lactone ring, followed by metabolic breakdown (e.g., beta-oxidation). | Based on the known metabolism of esters and fatty acids. rsc.orgunl.edu |

Impact on Broader Ecosystem Dynamics and Biodiversity

Chemical signals like this compound and its relatives can have significant impacts on ecosystem dynamics and biodiversity. frontiersin.org By mediating interactions such as mating, social organization, and host selection, these pheromones directly influence the fitness and population dynamics of the species that use them. americanscientist.org

The species-specificity of many pheromones is a key mechanism for maintaining reproductive isolation between closely related species, which is fundamental to the preservation of biodiversity. semanticscholar.orgfrontiersin.org For example, two beetle species that share a habitat may use different enantiomers of the same compound as a pheromone, with one species' signal acting as an antagonist to the other. semanticscholar.org

The influence of a pheromone on a single species can have cascading effects on the community. The oriental hornet pheromone, by regulating colony reproduction, affects the population of a major predator, which in turn impacts the populations of its prey insects. semanticscholar.orgkarits.eu Similarly, the mosquito oviposition pheromone influences the spatial distribution of mosquito larvae, which can affect intraspecific competition, disease transmission dynamics, and the behavior of predators that feed on the larvae. wur.nl

However, anthropogenic factors such as pollution and climate change can disrupt this delicate chemical communication, potentially leading to reproductive failure, altered ecological interactions, and a loss of biodiversity. frontiersin.orgmassivesci.com Therefore, understanding the ecological roles of compounds like this compound is crucial for assessing the health of ecosystems. inrae.fr

Structure Activity Relationship Sar Studies of R 5 Hexadecanolide and Its Analogs

Design and Synthesis of Novel (R)-5-Hexadecanolide Derivatives

The design and synthesis of derivatives of this compound and related lactones are pivotal for probing their SAR. Research has focused on modifying the alkyl chain, the lactone ring, and introducing various functional groups to assess the impact on biological activity.

A primary strategy in creating derivatives involves modifying the long alkyl chain of the hexadecanolide. This can include altering its length or introducing unsaturation or branching. Another significant area of exploration is the modification of the δ-lactone ring itself. For instance, fluorinated analogues of the related mosquito oviposition pheromone, (-)-(5R,6S)-6-acetoxy-5-hexadecanolide, have been synthesized to study the effect of fluorine substitution. cnr.it The synthesis of these novel compounds often relies on multi-step chemical processes starting from chiral precursors to ensure the correct stereochemistry. For example, the asymmetric synthesis of related δ-lactones like (+)-tanikolide has been achieved using methods such as a ZrCl4-catalysed one-pot deprotection/cyclisation protocol. nih.gov Similarly, efficient syntheses of insect pheromones, including (R)-hexadecanolide, have been demonstrated through one-pot procedures involving sequential acetalization, Tishchenko reaction, and lactonization, catalyzed by samarium ions and mercaptan. nih.gov These synthetic routes allow for the systematic variation of the molecule's structure to investigate which parts are essential for its function.

Table 1: Examples of Synthesized this compound Analogs and Related Lactones

| Compound Name | Starting Material/Key Method | Purpose of Synthesis | Reference |

|---|---|---|---|

| This compound | 5-Oxoalkanals | Asymmetric synthesis of insect pheromones | nih.gov |

| (S)-5-Hexadecanolide | Chiral propargylic alcohol | Asymmetric total synthesis of insect pheromones | researchgate.net |

| (R)- and (S)-15-Hexadecanolide | Ethyl (R)-β-hydroxybutyrate | Synthesis of both enantiomers of a sex pheromone component | tandfonline.com |

| (-)-(5R,6S)-6-acetoxy-5-hexadecanolide | D-isoascorbic acid | Synthesis of mosquito oviposition attractant pheromone | capes.gov.br |

| Fluorinated analogues of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide | Not specified | Investigation of the effect of fluorine substitution | cnr.it |

Elucidation of Pharmacophoric Elements for Biological Activity

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound and its analogues, the biological activity, often related to insect olfaction, is dictated by a few key structural elements. royalsocietypublishing.org

Studies on lactone-sensing olfactory receptors (ORs) in insects have provided significant insights into the pharmacophore of these molecules. Research on the Anopheles gambiae olfactory receptor, AgOr48, revealed that it is highly responsive to specific lactones. nih.gov The key elements for agonist activity at this receptor include:

The Lactone Ring: A six-membered δ-lactone ring appears to be optimal, although some flexibility (five- or seven-membered rings) is tolerated. nih.gov The carbonyl group within the lactone is a critical polar feature, likely involved in hydrogen bonding with the receptor. royalsocietypublishing.org

The Alkyl Side Chain: The length of the alkyl chain is crucial. For AgOr48, a side chain of five to seven carbons attached to the lactone ring results in the most potent agonists. nih.gov This suggests the presence of a specific hydrophobic pocket in the receptor that accommodates the alkyl tail. royalsocietypublishing.org

Chirality: The stereochemistry at the carbon atom bearing the side chain is a determining factor for activity, which will be discussed in more detail in the following section.

Table 2: Key Pharmacophoric Features of Lactone Agonists for AgOr48

| Pharmacophoric Element | Description | Importance for Activity | Reference |

|---|---|---|---|

| Lactone Ring Size | δ-lactone (6-membered ring) is preferred. | High | nih.gov |

| Polar Functional Group | Carbonyl group within the lactone. | Essential for receptor interaction. | royalsocietypublishing.org |

| Alkyl Chain Length | Optimal length of 5-7 carbons for AgOr48 agonists. | High; determines fit in hydrophobic pocket. | nih.gov |

Stereochemical Requirements for Ligand-Receptor Interactions

Stereochemistry is a critical determinant of biological activity for chiral molecules like this compound. The spatial arrangement of atoms dictates how a ligand fits into the binding site of a receptor, and even minor changes can lead to a complete loss of activity.

The importance of stereochemistry is well-documented for the related compound, (-)-(5R,6S)-6-acetoxy-5-hexadecanolide (MOP), the oviposition pheromone of the mosquito Culex quinquefasciatus. plos.orgnih.govrsc.org The natural and active pheromone possesses the (5R,6S) configuration. nih.govmurdoch.edu.au However, binding studies with a specific odorant-binding protein from this mosquito, CquiOBP1, revealed a surprising result. The non-natural enantiomer, (5S,6R)-MOP, showed a significantly higher binding affinity to CquiOBP1 than the natural (5R,6S) pheromone. plos.orgnih.gov This suggests that high binding affinity to this specific OBP does not directly correlate with the ultimate pheromonal response, and other factors, such as interactions with the olfactory receptor itself or the kinetics of release from the OBP, are also critical.

Further evidence for stereochemical discrimination comes from studies of the olfactory receptor AgOr48, which shows a preference for the R-(+) configuration in lactone agonists. nih.gov This stereospecificity highlights the highly structured and chiral nature of the receptor's binding pocket, which interacts preferentially with one enantiomer over the other.

Table 3: Binding Affinities of MOP Stereoisomers to CquiOBP1

| Ligand | Relative Binding Affinity | Implication | Reference |

|---|---|---|---|

| (5R,6S)-MOP (Natural Pheromone) | Lower | The natural pheromone binds less tightly to CquiOBP1. | plos.orgnih.gov |

| (5S,6R)-MOP (Non-natural Enantiomer) | Higher | Demonstrates that CquiOBP1 has a higher affinity for the antipode. | plos.orgnih.gov |

Computational Chemistry Approaches to this compound SAR

Computational chemistry provides powerful tools for investigating SAR by modeling ligand-receptor interactions at the molecular level. These approaches can help rationalize experimental findings and guide the design of new, more potent analogues. researchgate.net

For this compound and related semiochemicals, a key computational strategy involves molecular docking and molecular dynamics simulations. royalsocietypublishing.org These studies often begin with a three-dimensional model of the target protein, such as an odorant-binding protein (OBP) or an olfactory receptor (OR). The crystal structure of the CquiOBP1 protein in complex with the pheromone MOP has been resolved, providing a detailed template for such studies. rsc.orgijbs.com

These structural models reveal a binding motif characterized by a small central cavity that accommodates the polar lactone headgroup and a long, hydrophobic channel that binds the aliphatic tail. rsc.org Computational docking can then be used to predict the binding poses of various analogues within this site, and scoring functions can estimate their binding affinities. This allows for a virtual screening of potential derivatives before undertaking their chemical synthesis.

Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can generate a computational model that correlates the chemical structures of a series of compounds with their measured biological activity. royalsocietypublishing.org This can help to identify the key steric and electronic properties that favor a strong biological response, providing a deeper understanding of the pharmacophore. acs.org These computational insights are invaluable for rationalizing the importance of the lactone ring, alkyl chain length, and stereochemistry in the biological activity of this compound and its derivatives.

Advanced Analytical Methodologies for Research on R 5 Hexadecanolide

Chiral Separation Techniques for Enantiomeric Purity Assessment

The biological activity of chiral molecules like 5-hexadecanolide is often enantiomer-specific. Therefore, methods to separate and quantify the individual enantiomers are critical for research. The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, and its accurate determination is paramount.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds such as (R)-5-Hexadecanolide. This method utilizes a capillary column coated with a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Research on related hexadecanolides and pheromones demonstrates the utility of this approach. For instance, in the analysis of the mosquito oviposition attractant pheromone, (-)-(5R,6S)-6-acetoxy-5-hexadecanolide, chiral GC was instrumental in identifying the specific active enantiomer. acs.org Similarly, the enantiomeric purity of synthetic (S)- and (R)-7,15-hexadecadien-4-olide was successfully determined after hydrogenation by chiral GC on a column with a β-cyclodextrin derivative as the chiral phase. nih.gov This analysis confirmed an enantiomeric excess of 92% for both synthesized enantiomers. nih.gov

The choice of the chiral stationary phase is critical. Cyclodextrin-based columns, such as Chirasil-DEX CB, are commonly employed for the separation of lactones. nih.gov The separated enantiomers are subsequently detected and identified using Mass Spectrometry (MS), which provides structural information and confirms the identity of the eluted compounds. This combination (GC-MS) is essential for confirming the presence and enantiomeric ratio of this compound in various samples.

Table 1: Example Conditions for Chiral GC Analysis of Hexadecanolide Analogues

| Parameter | Condition | Source |

|---|---|---|

| Column | Chirasil-DEX CD (Crompack) capillary column | nih.gov |

| Carrier Gas | Hydrogen (H₂) | nih.gov |

| Injector Temp. | 220 °C | nih.gov |

| Detector Temp. | 220 °C | nih.gov |

| Oven Program | 145 °C (130 min) to 155 °C (30 min) at 1 °C/min | nih.gov |

High-Performance Liquid Chromatography (HPLC) offers another robust method for the enantiomeric purity assessment of this compound. Chiral HPLC can be performed in two main ways: directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.

For lactones that may lack a strong chromophore for UV detection, derivatization is a common strategy. In one study, the enantiomeric excess of synthesized this compound was determined by converting it to its corresponding MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) ester. escholarship.org The resulting diastereomeric esters were then analyzed by HPLC, which allowed for the confirmation of a 97% e.e. after purification. escholarship.org Chiral HPLC analysis has been cited as a key method to resolve stereochemical ambiguities in the synthesis of related compounds. researchgate.net The use of chiral columns has also confirmed the selective production of single isomers in biocatalytic syntheses. ijpras.com

Quantitative Analysis of this compound in Complex Biological and Environmental Matrices

Quantifying the exact amount of this compound in complex samples, such as biological tissues or environmental media, presents significant challenges due to the low concentrations and the presence of interfering substances.

In biological systems, such as insects, pheromones like this compound are present in minute quantities. Their quantitative analysis often involves sensitive techniques like GC-MS operated in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific mass fragments of the target molecule. For related compounds, quantitative PCR (qPCR) has been used to measure the transcription levels of specific odorant receptors in mosquitoes that are activated by these pheromones, providing an indirect measure of biological interaction. escholarship.orgnih.gov

In environmental contexts, the analysis of macrocyclic lactones has been part of broader screening assessments for fragrance materials in the environment. canada.caunl.edu These studies aim to determine the concentrations of these compounds in matrices like water and air. rsc.org For instance, a study on a related mosquito pheromone, (-)-(5R,6S)-6-acetoxy-5-hexadecanolide, utilized a slow-release biodegradable matrix to dispense the compound into water. nih.govresearchgate.net The effectiveness was quantified by observing the behavioral response of mosquitoes (number of egg rafts laid), providing a bioassay-based quantification of the compound's activity in an environmental setting. nih.govresearchgate.net For direct quantification in biological fluids, highly sensitive methods like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) using selected reaction monitoring (SRM) can provide absolute quantification of target molecules and their metabolites. ccamp.res.in

Table 2: Methodologies for Quantitative Analysis

| Analytical Approach | Matrix Type | Target of Quantification | Source |

|---|---|---|---|

| Quantitative PCR (qPCR) | Biological (Insect Antennae) | Odorant Receptor Gene Expression | escholarship.orgnih.gov |

| Behavioral Bioassay | Environmental (Water) | Oviposition Response (Egg Rafts) | nih.govresearchgate.net |

| UHPLC-MS/SRM | Biological Fluids | Absolute Concentration of Compound/Metabolites | ccamp.res.in |

| GC-MS (SIM mode) | Environmental (Air, Water) | Concentration of Compound | rsc.org |

Spectroscopic Techniques for Mechanistic and Complex Structure Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure, studying conformational dynamics, and identifying metabolites of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its carbon skeleton and the position of functional groups.

Beyond basic structure confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for conformational analysis. mdpi.com NOESY experiments detect through-space interactions between protons that are close in proximity, providing crucial data to determine the three-dimensional structure and preferred conformations of a molecule in solution. mdpi.com For macrocyclic structures like hexadecanolides, which can exist in multiple low-energy conformations, understanding these dynamics is key. acs.org The analysis of coupling constants and chemical shifts, often in combination with theoretical calculations, allows researchers to determine the ratios of different conformers in solution, which can be influenced by solvent polarity. auremn.org.br Such studies are vital for understanding how the molecule's shape relates to its biological function.

Advanced Mass Spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is essential for studying the fate of this compound in biological systems. ijpras.com When a compound is introduced into an organism, it undergoes metabolism, leading to the formation of various metabolites. Identifying these metabolites is crucial for understanding the compound's biological activity and degradation pathways.

Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using instruments such as Orbitrap or Time-of-Flight (TOF) analyzers provide high mass accuracy (typically <5 ppm deviation) and resolution. nih.govijpras.com This allows for the confident determination of the elemental composition of parent ions and their fragments. nih.gov Modern HRMS platforms can perform data-dependent acquisition, where the instrument automatically selects ions of interest for fragmentation, or data-independent acquisition, which provides a more comprehensive snapshot of all ions in a sample. Advanced data acquisition workflows, such as AcquireX, can filter out background matrix ions to improve the detection of low-abundance metabolites. thermofisher.com The data generated is then processed with specialized software to identify potential metabolites based on expected mass shifts from common metabolic reactions (e.g., oxidation, hydrolysis, conjugation). thermofisher.comdiva-portal.org This approach is fundamental in drug discovery and is equally applicable to profiling the metabolites of bioactive compounds like this compound. nih.govijpras.comthermofisher.com

Table 3: Advanced Mass Spectrometry Techniques for Metabolite Analysis

| Technique | Instrument | Key Advantage | Application | Source |

|---|---|---|---|---|

| LC-HRMS | Orbitrap, TOF | High mass accuracy and resolution | Confident structural elucidation of unknown metabolites | nih.govthermofisher.com |

| LC-MS/MS | Triple Quadrupole, Q-Trap | High sensitivity and selectivity (MRM/SRM) | Targeted quantification of known metabolites | ijpras.comccamp.res.in |

| AcquireX Workflow | Orbitrap Exploris | Automated background exclusion | Enhanced detection of low-abundance metabolites | thermofisher.com |

| LC-ESI/MS | - | Soft ionization for intact molecular ions | Analysis of thermally labile metabolites | diva-portal.org |

Microanalytical Techniques for Trace Analysis and Spatial Distribution

The detection and quantification of this compound, a key semiochemical, often require highly sensitive and specialized analytical methods due to its presence in minute quantities in complex biological and environmental matrices. Microanalytical techniques are crucial for both determining the concentration of the compound (trace analysis) and understanding its location on a microscopic scale (spatial distribution). These methodologies are pivotal in the fields of chemical ecology and pest management, where understanding the precise amount and placement of a pheromone can elucidate its biological function and inform the development of control strategies. rsc.org

Trace analysis of this compound, like many volatile and semi-volatile insect pheromones, predominantly relies on chromatographic techniques coupled with mass spectrometry. slu.se These methods offer the high sensitivity and selectivity needed to detect and quantify compounds at the nanogram level or below.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile compounds like this compound. acs.org The process involves separating the compound from a complex mixture in the gas chromatograph before it is detected and identified by the mass spectrometer. For enhanced sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. hpst.czrsc.org This technique uses multiple reaction monitoring (MRM) to filter out background noise, significantly improving the signal-to-noise ratio and lowering detection limits. hpst.cz

Sample Preparation - Solid-Phase Microextraction (SPME): A critical step in trace analysis is the extraction and concentration of the analyte from the sample. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and widely used technique for this purpose. nih.govresearchgate.net In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample (e.g., water containing mosquito egg rafts, or a solvent extract). Volatile compounds like this compound adsorb to the fiber, which is then directly inserted into the GC injector for thermal desorption and analysis. nih.govs4science.at The choice of fiber coating and extraction parameters (time, temperature, pH, ionic strength) are optimized to maximize recovery. researchgate.net

Chiral Chromatography: Since the biological activity of the mosquito oviposition pheromone is stereospecific to the (5R,6S) isomer, it is essential to use chiral chromatography to separate and confirm the enantiomeric purity of both natural extracts and synthetic standards. plos.orgresearchgate.net Specialized chiral capillary columns are used in the GC system to resolve the different stereoisomers. plos.org

Research on analogous lactones in complex matrices like wine has demonstrated the power of HS-SPME coupled with high-resolution GC-MS (such as GC-Orbitrap-MS). These methods achieve low detection limits (in the µg/L range) and high reproducibility (repeatability between 0.6 and 5.2%). nih.govresearchgate.net While specific limits of detection for this compound in pheromone research are often sample-dependent and not always published, the capabilities of modern instrumentation allow for detection well below the biologically relevant concentrations.

Table 1: Microanalytical Techniques for Trace Analysis of this compound

Understanding where a pheromone is located on an organism is as important as knowing its identity. Mass Spectrometry Imaging (MSI) has emerged as a powerful suite of techniques to visualize the spatial distribution of molecules, including semiochemicals, directly on biological surfaces without the need for extraction. slu.seresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI): In MALDI-MSI, a chemical matrix is applied over a sample (e.g., a thin section of an insect or an intact body part). A laser is fired across the sample, desorbing and ionizing both the matrix and the analyte molecules. The mass spectrometer then detects the ions at each x-y position, generating a molecular map. This technique has been used to visualize the distribution of semiochemicals on the cuticle of insects. nih.gov For fragile samples like mosquitoes, a specialized sample preparation method involving embedding in carboxymethylcellulose (CMC) can be used to preserve tissue integrity during sectioning. acs.org

Direct Analysis in Real Time (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid chemical profiling of surfaces with minimal to no sample preparation. nih.govbiorxiv.org A stream of heated, excited-state gas (typically helium) is directed at the sample surface, which desorbs and ionizes analytes that are then drawn into the mass spectrometer. While it does not provide the high-resolution images of MALDI-MSI, DART-MS is excellent for rapidly analyzing specific glands or body parts to determine their chemical profile in-situ. nih.govbiorxiv.org

Laser Desorption/Ionization (LDI-MSI): This technique is similar to MALDI-MSI but does not require the application of an external matrix. The laser directly interacts with the sample to desorb and ionize analytes. LDI-MSI has been successfully applied to map the 2-D distribution of sex pheromones on whole flies, revealing specific localization patterns that change with mating status. mpg.de This method is particularly useful for surface lipids and semiochemicals. nih.gov

These imaging techniques have revealed that the distribution of semiochemicals is often highly specific, for example, being concentrated in pheromone glands or, in the case of the mosquito oviposition pheromone, on the apical droplets of egg rafts. rsc.orgnih.gov

Table 2: Microanalytical Techniques for Spatial Distribution of this compound

Theoretical and Computational Investigations of R 5 Hexadecanolide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure and reactivity of molecules. While specific DFT studies on (R)-5-Hexadecanolide are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on similar macrocyclic lactones. mdpi.comresearchgate.net

Computational analyses of lactones often involve methods like DFT for geometry optimization and the calculation of isotropic shielding values, which correlate with experimental NMR data. nih.gov For instance, studies on seven-membered lactones have successfully used DFT methods such as M06-2X/6-31+G(d,p) for optimization and B3LYP/6-311+G(2d,p) for calculating NMR chemical shifts, showing a high degree of agreement with experimental values. nih.gov Such approaches could be applied to this compound to predict its 1H and 13C NMR spectra and to understand the influence of its stereochemistry on its spectroscopic properties.

Furthermore, quantum chemical calculations can elucidate various electronic properties that are crucial for understanding reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential map. These parameters are fundamental in predicting how the molecule interacts with other chemical species, including biological receptors. For example, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The electrostatic potential map visually represents the charge distribution and can indicate regions of the molecule that are likely to engage in electrostatic interactions.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.

| Quantum Chemical Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| HOMO Energy | ~ -9.5 eV | Relates to the molecule's ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | ~ 1.5 eV | Relates to the molecule's electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 11.0 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | ~ 2.0 - 3.0 D | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential around the carbonyl oxygen | Highlights regions prone to electrostatic interactions, such as hydrogen bonding with receptor sites. |

These calculations can also be extended to study reaction mechanisms, such as the stability of intermediates and the energy barriers of transition states, providing a deeper understanding of the chemical reactivity of this compound. nih.gov

Molecular Dynamics Simulations of this compound Receptor-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.netnih.gov This technique is particularly valuable for understanding the dynamic interactions between a ligand, such as this compound, and its biological receptor, typically an odorant binding protein (OBP) or an olfactory receptor (OR). researchgate.netnih.govnih.gov

While direct MD simulation studies on this compound are not abundant, extensive research has been conducted on the closely related mosquito oviposition pheromone, (5R,6S)-6-acetoxy-5-hexadecanolide (MOP), and its interaction with the odorant binding protein CquiOBP1 from Culex quinquefasciatus. nih.govresearchgate.netnih.gov These studies provide a strong model for how this compound might behave.

MD simulations of the CquiOBP1-MOP complex have revealed the importance of the protein's flexibility and local conformational changes in the process of ligand binding and release. nih.gov The simulations show that the pheromone is located within a hydrophobic tunnel of the OBP. nih.gov The stability of the ligand within this binding pocket is maintained by numerous hydrophobic interactions with the surrounding amino acid residues.

A typical MD simulation study would involve the following steps:

System Setup: Building a model of the receptor-ligand complex, solvating it in a water box with appropriate ions to mimic physiological conditions.

Equilibration: Gradually bringing the system to the desired temperature and pressure.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis: Analyzing the trajectory to understand conformational changes, interaction energies, and the stability of key contacts.

The table below summarizes key parameters and potential findings from a hypothetical MD simulation of an this compound-OBP complex.

| MD Simulation Parameter/Analysis | Typical Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns - 1 µs | Allows for the observation of significant conformational sampling and potential binding/unbinding events. |

| Root Mean Square Deviation (RMSD) | Stable RMSD for the protein backbone after an initial equilibration period. | Indicates that the protein-ligand complex has reached a stable state during the simulation. acs.org |

| Root Mean Square Fluctuation (RMSF) | Higher fluctuations in loop regions, lower in helical segments. | Identifies flexible and rigid regions of the protein, which can be important for ligand entry and release. nih.gov |

| Interaction Energy | Consistently negative binding free energy. | Confirms a favorable and stable interaction between the ligand and the receptor. |

| Key Residue Interactions | Identification of specific hydrophobic and potential hydrogen-bonding interactions. | Reveals the specific amino acids that are crucial for holding the ligand in the binding pocket. |

These simulations can provide a detailed, dynamic picture of how this compound is recognized and transported by OBPs, a critical step in the olfactory process.

In Silico Prediction of Biological Interactions and Binding Affinities

In silico methods, which encompass a range of computational techniques, are widely used to predict the biological interactions of small molecules and to estimate their binding affinities to protein targets. royalsocietypublishing.org For this compound, these methods can predict its potential as a pheromone by modeling its interaction with insect olfactory proteins.

Molecular docking is a primary tool in this area. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking simulation is a set of binding poses, each associated with a scoring function that estimates the binding affinity. For this compound, docking studies would likely target known insect odorant binding proteins (OBPs) or homology models of olfactory receptors (ORs). nih.govsci-hub.box

Studies on the related pheromone MOP have utilized docking to understand its binding within the CquiOBP1 protein from Culex quinquefasciatus. nih.govnih.gov These studies have shown that the pheromone binds within a hydrophobic cavity of the protein. Similar in silico approaches could be used to compare the binding of this compound to various OBPs from different insect species, potentially explaining its species-specificity.

Binding free energy calculations, often performed as a post-processing step to molecular docking or MD simulations, provide a more quantitative estimate of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed. nih.gov

The table below outlines a hypothetical in silico workflow for assessing the biological interactions of this compound.

| In Silico Method | Objective | Predicted Outcome | Example from Related Research |

|---|---|---|---|

| Homology Modeling | Generate a 3D structure of a target olfactory receptor. | A 3D model of an OR suitable for docking studies. | Modeling of human ORs to study ligand binding. sci-hub.box |

| Molecular Docking | Predict the binding pose and estimate the binding affinity of this compound to the receptor. | A low-energy binding pose with a favorable docking score (e.g., -7 to -10 kcal/mol). nih.gov | Docking of repellents and pheromones to mosquito OBPs. nih.gov |

| Binding Free Energy Calculation (MM/PBSA) | Provide a more accurate estimation of the binding affinity. | A negative binding free energy, indicating a spontaneous binding process. | Calculation of binding free energies for natural compounds inhibiting OBPs. acs.org |

| Alanine (B10760859) Scanning Mutagenesis | Identify key amino acid residues for binding. | Prediction of which receptor mutations would significantly reduce binding affinity. | Computational alanine scanning to identify critical residues in protein-ligand interactions. |

These in silico predictions are invaluable for generating hypotheses about the biological function of this compound and for guiding experimental studies, such as site-directed mutagenesis, to validate the predicted interactions. nih.gov

Chemoinformatics Approaches for Related Compound Discovery and Screening

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. In the context of this compound, chemoinformatics approaches can be instrumental in discovering and screening for related compounds with similar or enhanced biological activity. researchgate.netijbs.com

One common chemoinformatic method is virtual screening, which involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This can be done through either ligand-based or structure-based approaches.

Ligand-based virtual screening uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar structural or physicochemical properties. acs.org Techniques such as 2D fingerprint similarity searching or 3D shape-based screening are employed.

Structure-based virtual screening uses the 3D structure of the biological target (e.g., an OBP or OR) to dock a library of compounds, identifying those with the best predicted binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful chemoinformatics tool. royalsocietypublishing.org A QSAR model is a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model for a set of lactones and their pheromonal activity, it would be possible to predict the activity of new, unsynthesized compounds related to this compound.

The table below outlines some chemoinformatics strategies that could be applied to this compound research.

| Chemoinformatics Approach | Description | Application to this compound | Potential Outcome |

|---|---|---|---|

| Chemical Database Mining | Searching large chemical databases (e.g., PubChem, ChEMBL) for compounds with specific structural features. | Identify commercially available or previously synthesized lactones with a similar scaffold to this compound. | A list of candidate compounds for experimental testing. |

| Similarity Searching (Fingerprints) | Using a digital representation of this compound's structure to find similar molecules in a database. | Find molecules that share key structural motifs with the pheromone. | Identification of potential pheromone analogs. researchgate.net |

| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity. | Develop a pharmacophore model based on the structure of this compound and its interaction with a receptor. | A model to screen for diverse compounds that fit the essential interaction points for pheromonal activity. acs.org |

| 3D-QSAR | Relating the 3D properties of a set of molecules to their biological activity. | Develop a predictive model for the pheromonal activity of macrocyclic lactones. | Guidance for designing new, more potent analogs of this compound. royalsocietypublishing.org |

By leveraging these chemoinformatics tools, researchers can accelerate the discovery and optimization of compounds related to this compound for applications in pest management and other fields.

Potential Research Applications and Future Directions for R 5 Hexadecanolide

Development of (R)-5-Hexadecanolide as a Research Probe for Biological Systems

The unique ability of this compound and its related lactones to elicit specific behavioral or physiological responses makes them invaluable tools for probing complex biological systems. The primary application in this area is within the field of chemical ecology, particularly in understanding insect olfaction.

A closely related and extensively studied compound, (5R,6S)-6-acetoxy-5-hexadecanolide, serves as the oviposition attractant pheromone for Culex quinquefasciatus mosquitoes, which are vectors for numerous diseases. researchgate.netarkat-usa.org Research into this pheromone's interaction with the mosquito's olfactory system provides a model for how this compound can be used as a research probe. Studies have identified specific odorant-binding proteins (OBPs), such as CquiOBP1, that are highly expressed in the antennae of female mosquitoes and are crucial for detecting the pheromone. plos.orgnih.govpnas.org By using the synthetic pheromone, scientists can investigate the structure and function of these OBPs, elucidating the precise mechanisms of pheromone binding and release that trigger a neurological response. pnas.org

These investigations allow researchers to probe fundamental questions about signal transduction in chemosensory systems. pnas.org The high stereospecificity of the mosquito receptor, which only accepts the (-)-(5R,6S) enantiomer, demonstrates the precision of these biological systems and allows the use of different isomers to study receptor-ligand interactions. aua.gr This makes this compound and its analogues powerful molecular probes for dissecting the components of insect behavior and physiology at the molecular level.

Biotechnological Production and Sustainable Sourcing Research of Lactones

The growing demand for lactones in various industries necessitates the development of sustainable and efficient production methods. Research is moving away from complete reliance on chemical synthesis toward greener alternatives, including biotechnological production and sourcing from renewable materials. acs.orgresearchgate.net

Biotechnological routes offer a promising avenue for producing lactones. These processes often utilize microorganisms or isolated enzymes to perform specific biotransformations. researchgate.net For example, fermentative processes using microorganisms capable of β-oxidation can produce important γ- and δ-lactones. researchgate.net The intramolecular esterification of hydroxy fatty acids, the direct precursors to lactones, can be catalyzed by enzymes like lipases. researchgate.net Research has shown that immobilized lipase (B570770) from Candida antarctica can effectively catalyze the formation of the monolactone product, hexadecanolide. researchgate.net Furthermore, metabolic engineering of yeasts such as Saccharomyces cerevisiae has successfully produced fatty alcohols like 1-hexadecanol (B1195841) from renewable feedstocks like xylose, demonstrating the potential to create microbial factories for lactone precursors. nih.gov

Sustainable sourcing from renewable raw materials is another key research focus. acs.org Scientists have demonstrated methods to synthesize macrocyclic lactones from olive oil, a widely available biomass. acs.org A significant breakthrough in pheromone research was the production of the mosquito oviposition pheromone, (5R,6S)-6-acetoxy-5-hexadecanolide, from the seed oil of the summer cypress plant, Kochia scoparia. nih.govrothamsted.ac.ukuliege.be This demonstrates the viability of using higher plants as a clean and renewable source for complex semiochemicals. rothamsted.ac.uk

| Product | Method | Substrate/Source | Key Findings | Reference |

|---|---|---|---|---|

| Macrocyclic Lactones | Chemical Synthesis | Olive Oil | A sustainable approach utilizing a renewable bioresource to create a range of valuable lactones. | acs.org |

| (5R,6S)-6-acetoxy-5-hexadecanolide | Extraction & Conversion | Seed oil of Kochia scoparia | Demonstrated the efficacy of producing a mosquito pheromone from a cheap, renewable botanical source. | nih.govrothamsted.ac.uk |

| Hexadecanolide | Enzymatic Lactonization | 16-Hydroxyhexadecanoic acid | Immobilized lipase from Candida antarctica effectively catalyzed the formation of the monolactone. | researchgate.net |

| γ- and δ-Lactones | Microbial Fermentation | Hydroxy fatty acids | Microorganisms can perform β-oxidative degradation to produce flavor-active lactones. | researchgate.net |

| 1-Hexadecanol (Precursor) | Metabolic Engineering | Xylose | Engineered Saccharomyces cerevisiae to produce a fatty alcohol precursor from a pentose (B10789219) sugar. | nih.gov |

Integrated Pest Management (IPM) Research Strategies Utilizing Pheromones (Research Focus)

Integrated Pest Management (IPM) is an environmentally sensitive approach to pest control that combines multiple strategies to manage pest populations effectively, economically, and with minimal risk to humans and the environment. gov.nl.caepa.gov Pheromones are a cornerstone of modern IPM programs because they are species-specific, non-toxic, and effective at low concentrations. scispace.comwikipedia.org

This compound is the pheromone of the oriental hornet, Vespa orientalis researchgate.net, while the related (5R,6S)-6-acetoxy-5-hexadecanolide is a well-studied oviposition attractant pheromone for mosquitoes in the Culex genus. researchgate.netcambridge.org Research on the Culex pheromone provides a clear framework for how these compounds are utilized in IPM. The core principles of an IPM program involve several key steps. epa.govncsu.edu

| Component | Description | Role of Pheromones |

|---|---|---|

| Monitoring & Identification | Accurately identifying pests and tracking their population levels to determine if control is needed. ncsu.edu | Pheromone-baited traps are used for early detection and to monitor the presence and abundance of specific insect pests. scispace.comwikipedia.org |

| Action Thresholds | A predetermined level at which pest populations or environmental conditions indicate that a control action is necessary. epa.gov | Data from monitoring traps help growers decide when a pest population has reached a threshold that justifies intervention. |

| Prevention | Using cultural methods like crop rotation, pest-resistant varieties, and managing the ecosystem to prevent pests from becoming a threat. epa.gov | While not a direct preventive measure, monitoring with pheromones allows for timely preventive actions. |

| Treatments (Control) | Employing a combination of control methods (biological, cultural, mechanical, chemical) to manage the pest. gov.nl.ca | Pheromones are used in "attract-and-kill" systems, where an attractant is combined with a killing agent, and in mating disruption, where a high concentration of sex pheromone confuses males and prevents them from finding mates. scispace.comwikipedia.org |

Research has focused on optimizing the use of these pheromones in traps. For instance, studies on Culex quinquefasciatus have demonstrated that the synthetic oviposition pheromone significantly increases the number of egg rafts laid in treated traps. cambridge.org Further research has revealed synergistic effects when the pheromone is combined with other oviposition cues, such as skatole (3-methylindole), which can significantly enhance the attraction of gravid female mosquitoes. nih.govscielo.br These findings are critical for developing more effective lures for mosquito surveillance and control programs, forming a key part of strategies to manage the vectors of diseases like West Nile Virus and filariasis. researchgate.netscielo.br

Exploration of Novel Biological Targets and Pathways for this compound

While the primary known biological role of this compound and its analogues is as a pheromone acting on the olfactory system, future research is aimed at identifying novel biological targets and pathways. The well-characterized interaction between the Culex oviposition pheromone and its odorant-binding protein, CquiOBP1, serves as a starting point for this exploration. plos.orgpnas.org